N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide: is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methoxy group on the pyrimidine ring, and a carboxamide functional group.
Mechanism of Action
Target of Action
The primary target of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in tumor angiogenesis, which is the formation of new blood vessels that tumors need to grow .
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the signaling that promotes angiogenesis, thereby limiting the tumor’s ability to grow and spread .
Biochemical Pathways
The compound affects the VEGF signaling pathway, which is critical for angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is administered orally and is distributed extensively to tissues in a dose-dependent manner . The compound is metabolized, with N-desmethyl-ZD6474 being the most prominent metabolite, although it accounts for less than 2% of the total amount of the compound present .
Result of Action
The inhibition of VEGFR-2 by this compound results in a decrease in angiogenesis . This leads to a reduction in the growth and spread of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Fluorination: The starting material, 4-bromo-2-fluoroaniline, is synthesized through the bromination and fluorination of aniline.
Pyrimidine Ring Formation: The 4-bromo-2-fluoroaniline is then reacted with appropriate reagents to form the pyrimidine ring, incorporating the methoxy group.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction using suitable reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: The methoxy group on the pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and inhibition.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Industry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
- N-(4-bromo-2-fluorophenyl)benzamide
- 4-bromo-2-fluorobiphenyl
- N-(2-bromo-4-fluorophenyl)acetamide
Comparison:
- N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is unique due to the presence of the pyrimidine ring and methoxy group, which are not present in the similar compounds listed above.
- The presence of the pyrimidine ring enhances its potential applications in medicinal chemistry and pharmaceuticals.
- The methoxy group provides additional sites for chemical modification, increasing its versatility in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-9-3-2-7(13)4-8(9)14/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSQLRQBNLMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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